3-(5-bromo-1H-indol-3-yl)propanamide
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Overview
Description
3-(5-Bromo-1H-indol-3-yl)propanamide is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a bromine atom at the 5-position of the indole ring and a propanamide group at the 3-position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-1H-indol-3-yl)propanamide typically involves the bromination of indole followed by the introduction of the propanamide group. One common method is the bromination of indole using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The resulting 5-bromoindole can then be reacted with acryloyl chloride in the presence of a base such as triethylamine to form the desired propanamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The propanamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
3-(5-Bromo-1H-indol-3-yl)propanamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(5-bromo-1H-indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its biological activity. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A natural plant hormone with various biological activities.
5-Bromoindole: A precursor in the synthesis of 3-(5-bromo-1H-indol-3-yl)propanamide.
Indole-3-carbinol: Known for its anticancer properties
Uniqueness
This compound is unique due to the presence of both the bromine atom and the propanamide group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H11BrN2O |
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Molecular Weight |
267.12 g/mol |
IUPAC Name |
3-(5-bromo-1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C11H11BrN2O/c12-8-2-3-10-9(5-8)7(6-14-10)1-4-11(13)15/h2-3,5-6,14H,1,4H2,(H2,13,15) |
InChI Key |
UKWYZPCGPSOMGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CCC(=O)N |
Origin of Product |
United States |
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